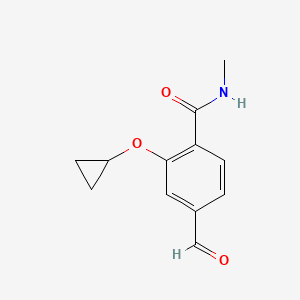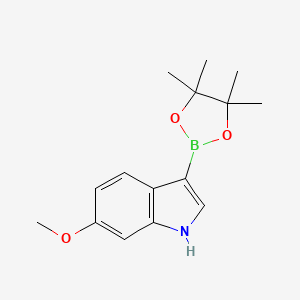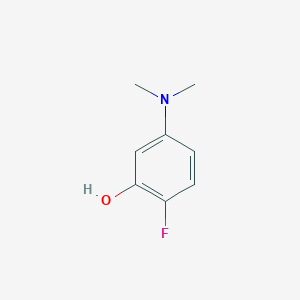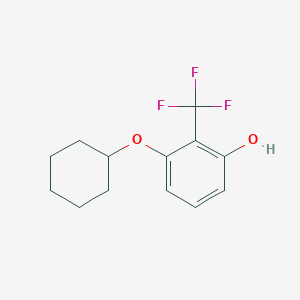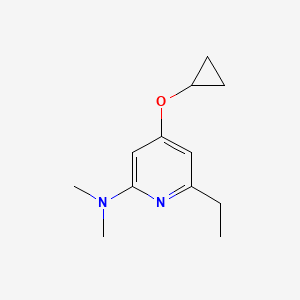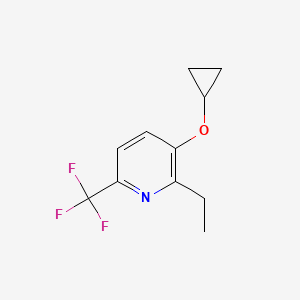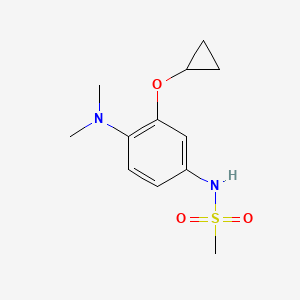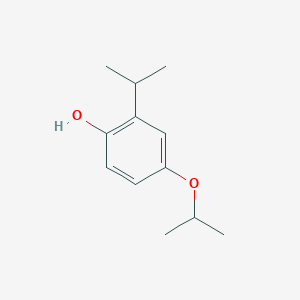
4-Isopropoxy-2-isopropylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropoxy-2-isopropylphenol is an organic compound with the molecular formula C12H18O2. It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by an isopropoxy group, and an isopropyl group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-2-isopropylphenol typically involves the alkylation of phenol derivatives. One common method includes reacting m-cresol with thiocyanate under the action of a catalyst to obtain an intermediate product. This intermediate is then reacted with halogenated isopropane under alkaline conditions and a catalyst to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to increase yield and purity while minimizing the use of toxic reagents and the generation of acidic wastewater. The reaction conditions are carefully controlled to ensure high efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
4-Isopropoxy-2-isopropylphenol undergoes various chemical reactions, including:
Substitution: The isopropoxy and isopropyl groups can be substituted under specific conditions, allowing for the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include atmospheric oxygen and alkaline solutions.
Substitution: Halogenated isopropane and alkali are commonly used in substitution reactions to introduce or replace functional groups.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4-Isopropoxy-2-isopropylphenol has several applications in scientific research:
Chemistry: It is used as a model compound to study oxidation reactions and the formation of quinone methides.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antioxidant properties.
Wirkmechanismus
The mechanism of action of 4-Isopropoxy-2-isopropylphenol involves its ability to undergo oxidation and form reactive intermediates such as quinone methides. These intermediates can participate in nucleophilic addition reactions, leading to the formation of various products. The molecular targets and pathways involved in these reactions are still under investigation, but they are believed to play a role in the compound’s antioxidant activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Isopropylphenol: Similar in structure but lacks the isopropoxy group.
2-Isopropylphenol: Another isomer with different substitution patterns on the benzene ring.
2,6-Diisopropylphenol: Known for its use as an anesthetic agent (propofol).
Uniqueness
4-Isopropoxy-2-isopropylphenol is unique due to the presence of both isopropoxy and isopropyl groups, which confer distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C12H18O2 |
|---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
2-propan-2-yl-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C12H18O2/c1-8(2)11-7-10(14-9(3)4)5-6-12(11)13/h5-9,13H,1-4H3 |
InChI-Schlüssel |
MKZXAMLXYQCTKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC(=C1)OC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






